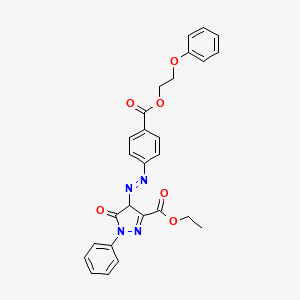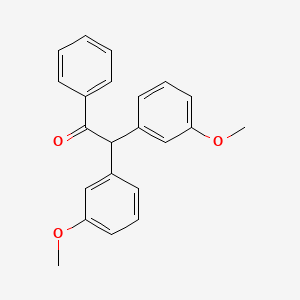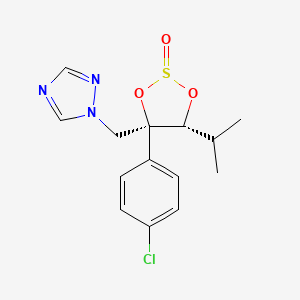
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structural features, including a chlorophenyl group, an isopropyl group, and a dioxathiolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and isopropyl groups. The dioxathiolan ring is then formed through a series of oxidation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch reactors and continuous flow systems, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 1H-1,2,4-Triazole, 1-(4-chlorophenyl)-
- 1H-1,2,4-Triazole, 1-(5-isopropyl)-
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
107741-40-2 |
|---|---|
Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(4S,5R)-4-(4-chlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10(2)13-14(21-22(19)20-13,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13H,7H2,1-2H3/t13-,14-,22?/m1/s1 |
InChI Key |
NPFKMHWOXVEEPD-PMBFKINQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@](OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1C(OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


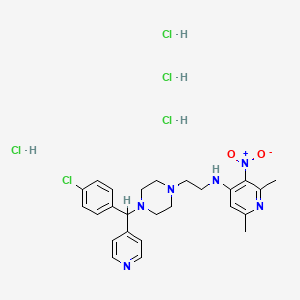
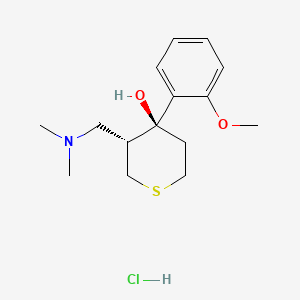

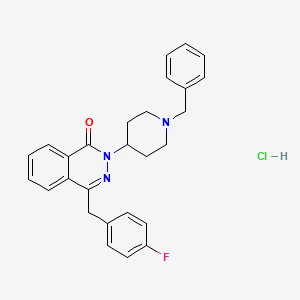
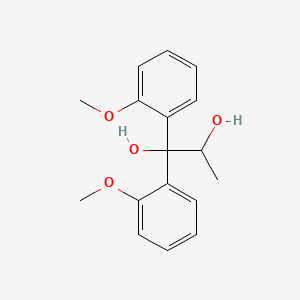
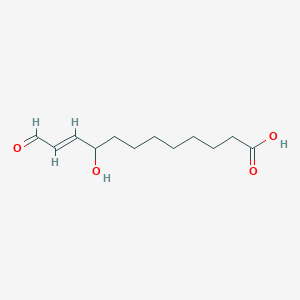
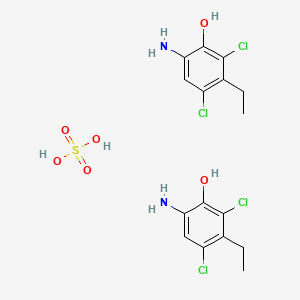
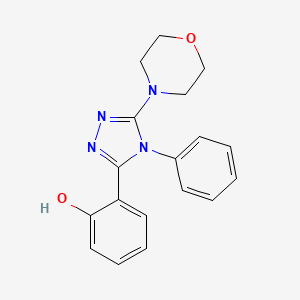


![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

